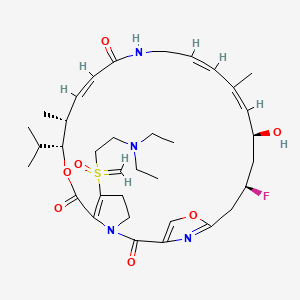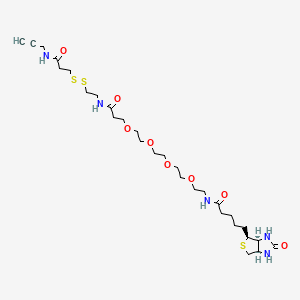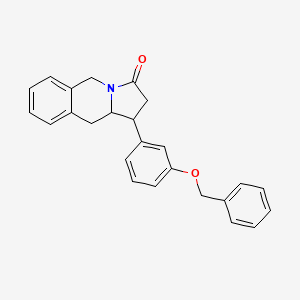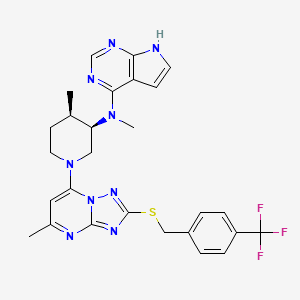
Antitumor agent-58
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-58 is a compound known for its potent antitumor properties. It has shown significant efficacy in inhibiting the growth and proliferation of various cancer cells, particularly MGC-803 cells. This compound induces apoptosis and mitochondrial dysfunction, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-58 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Antitumor agent-58 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of antitumor activity. These derivatives are often studied to identify the most potent and effective compounds for cancer therapy .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-58 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antitumor agents and to develop new synthetic methodologies.
Biology: It is used to investigate the cellular and molecular mechanisms of cancer cell apoptosis and mitochondrial dysfunction.
Medicine: It is being explored as a potential therapeutic agent for the treatment of various cancers, particularly gastric cancer.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems .
Wirkmechanismus
The mechanism of action of Antitumor agent-58 involves the activation of the p38 and JNK signaling pathways, which leads to the induction of apoptosis in cancer cells. This compound also causes mitochondrial dysfunction, further promoting cell death. The molecular targets of this compound include various proteins and enzymes involved in these signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Antitumor agent-58 is unique in its ability to effectively induce apoptosis and mitochondrial dysfunction in cancer cells. Similar compounds include:
Triptolide: A natural product with antitumor properties, but with limited water solubility and higher toxicity.
Platinum-based drugs: Known for their broad antitumor effects, but often associated with significant side effects.
Stellettin B: A triterpene with high cytotoxic activity against lung cancer cells, but with different molecular targets and pathways.
This compound stands out due to its specific activation of the p38 and JNK signaling pathways and its effectiveness in inducing mitochondrial dysfunction, making it a promising candidate for further research and development in cancer therapy .
Eigenschaften
Molekularformel |
C27H28F3N9S |
|---|---|
Molekulargewicht |
567.6 g/mol |
IUPAC-Name |
N-methyl-N-[(3R,4R)-4-methyl-1-[5-methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C27H28F3N9S/c1-16-9-11-38(13-21(16)37(3)24-20-8-10-31-23(20)32-15-33-24)22-12-17(2)34-25-35-26(36-39(22)25)40-14-18-4-6-19(7-5-18)27(28,29)30/h4-8,10,12,15-16,21H,9,11,13-14H2,1-3H3,(H,31,32,33)/t16-,21+/m1/s1 |
InChI-Schlüssel |
JFKJKTUDSPBULG-IERDGZPVSA-N |
Isomerische SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C4=CC(=NC5=NC(=NN45)SCC6=CC=C(C=C6)C(F)(F)F)C |
Kanonische SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C4=CC(=NC5=NC(=NN45)SCC6=CC=C(C=C6)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



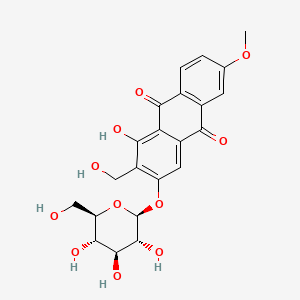
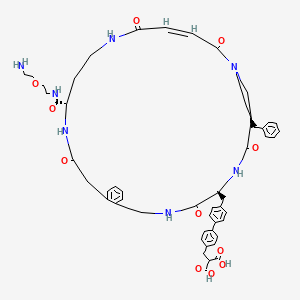

![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)
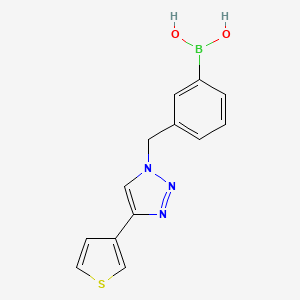

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)

